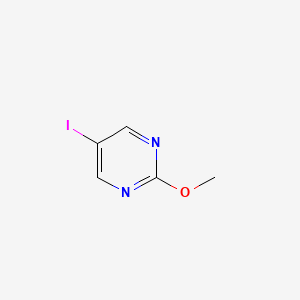

5-Iodo-2-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWROBHLYCJFWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441106 | |

| Record name | Pyrimidine, 5-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101803-06-9 | |

| Record name | Pyrimidine, 5-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 5-Iodo-2-methoxypyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail a two-step synthetic route, commencing with the readily available starting material, 5-methoxyuracil. This guide includes detailed experimental protocols, summarized quantitative data, and visualizations of the synthetic workflow and reaction pathway.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process. The first step involves the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) to yield the intermediate, 2,4-dichloro-5-methoxypyrimidine. The second step is a direct iodination of the pyrimidine ring at the 5-position. While a direct, one-pot conversion from 2,4-dichloro-5-methoxypyrimidine to this compound is not explicitly detailed in the reviewed literature, a plausible approach involves an electrophilic iodination, a common method for functionalizing pyrimidine rings.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.

Reaction Scheme:

Materials:

-

5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or other tertiary amine base like triethylamine)

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

5% w/w aqueous sodium bicarbonate solution

-

Concentrated aqueous hydrochloric acid

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 5-methoxy-2,4-dihydroxypyrimidine and phosphorus oxychloride is prepared.

-

A tertiary amine, such as N,N-dimethylaniline, is slowly added to the reaction mixture. This amine acts as an acid scavenger.

-

The reaction mixture is heated to reflux (typically around 100-110°C) and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and water. This step should be performed in a well-ventilated fume hood as it can be exothermic and may release HCl gas.

-

The aqueous mixture is then extracted with an organic solvent, such as dichloromethane.

-

The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution to remove any remaining amine and acidic impurities.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product.

Step 2: Synthesis of this compound

This protocol is a proposed method based on established green chemistry procedures for the iodination of pyrimidine derivatives.

Reaction Scheme:

Caption: A diagram of the reaction pathway for the synthesis of this compound.

An In-depth Technical Guide to the Purification of 5-Iodo-2-methoxypyrimidine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 5-Iodo-2-methoxypyrimidine via recrystallization. Due to the limited availability of specific quantitative solubility data for this compound, this guide integrates general principles of recrystallization, data from structurally similar compounds, and a detailed, adaptable experimental protocol to achieve high purity.

Introduction to Recrystallization for Pyrimidine Derivatives

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] The principle underlying this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For pyrimidine derivatives like this compound, which are key intermediates in pharmaceutical synthesis, achieving high purity is paramount for subsequent reaction steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient.

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] As a saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

Physicochemical Properties and Solubility Considerations

While specific quantitative solubility data for this compound is not extensively published, information on related compounds and general principles of solubility for pyrimidine derivatives can guide solvent selection. The presence of a polar pyrimidine ring and a methoxy group suggests moderate polarity. The iodo-substituent adds to the molecular weight and can influence crystal lattice energy.

Based on literature mentioning the purification of this compound, ethanol is a suitable solvent. To develop a robust recrystallization protocol, it is essential to determine the solubility of the compound in the chosen solvent at different temperatures. The following table provides a template for organizing such experimental data.

Table 1: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) (Estimated) | Observations |

| Ethanol | 0 | Low | Sparingly soluble |

| Ethanol | 25 (Room Temp.) | Moderate | Partially soluble |

| Ethanol | 78 (Boiling) | High | Readily soluble |

| Water | 25 | Very Low | Insoluble |

| Water | 100 | Low | Sparingly soluble |

| Ethanol/Water (9:1) | 0 | Very Low | Insoluble |

| Ethanol/Water (9:1) | 70 | Moderate-High | Soluble |

Note: The solubility values are estimates based on the general behavior of similar compounds and should be determined experimentally for precise process optimization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a detailed procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

-

Crude this compound

-

95% Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bars

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula and weighing balance

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. In a separate flask, heat the 95% ethanol to its boiling point (~78 °C). Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and gently heating.[3] Continue adding the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask to minimize heat loss.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces. It is important to use a minimal amount of cold solvent to avoid significant loss of the purified product.[3]

-

Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the recrystallization of this compound.

Conclusion

Recrystallization is a powerful and essential technique for the purification of this compound. By carefully selecting a suitable solvent, such as ethanol, and controlling the cooling rate, it is possible to obtain a high-purity product suitable for demanding applications in research and drug development. The protocol provided in this guide serves as a robust starting point, which can be further optimized by experimentally determining the precise solubility of the compound under various conditions to maximize yield and purity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 5-iodo-2-methoxypyrimidine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from analogous structures, established principles of NMR spectroscopy, and generalized experimental protocols to serve as a robust resource for its identification and analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar compounds, including 2-methoxypyrimidine and other 5-halopyrimidines, and take into account the electronic effects of the iodo and methoxy substituents on the pyrimidine ring. The deshielding effect of the electronegative iodine atom at the C5 position is expected to cause a downfield shift for the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4/H-6 | ~8.5 - 8.7 | Singlet (s) |

| OCH₃ | ~4.0 - 4.2 | Singlet (s) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 - 170 |

| C-4/C-6 | ~160 - 165 |

| C-5 | ~80 - 85 |

| OCH₃ | ~55 - 60 |

Solvent: CDCl₃

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, modern spectrometers can reference the residual solvent peak.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Data Processing

-

Fourier Transformation: The acquired free induction decays (FIDs) are converted into spectra using a Fourier transform.

-

Phase Correction: The phase of the spectra should be manually or automatically corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectra should be corrected to be flat.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: The peaks in the ¹H spectrum should be integrated to determine the relative number of protons. All peaks in both ¹H and ¹³C spectra should be accurately picked and labeled.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

Caption: Experimental workflow for NMR characterization.

Caption: Correlation of atoms to NMR signals.

5-Iodo-2-methoxypyrimidine: A Comprehensive Technical Guide for Researchers

CAS Number: 101803-06-9

This in-depth technical guide provides a comprehensive overview of 5-Iodo-2-methoxypyrimidine, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its reactivity, particularly in widely-used cross-coupling reactions.

Core Properties and Data

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101803-06-9 | [1] |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | Inferred from similar compounds |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light | [1] |

| SMILES | COC1=NC=C(I)C=N1 | [1] |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the carbon-iodine bond at the 5-position of the pyrimidine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making iodopyrimidines highly reactive substrates.[3] The reactivity is also influenced by the position of the halogen on the pyrimidine ring, with the general trend being C4(6) > C2 > C5.[3] Despite the C5 position being the least reactive, the high reactivity of the iodine atom makes this compound a suitable substrate for various cross-coupling reactions.

Experimental Protocols: Cross-Coupling Reactions

The following sections provide detailed methodologies for Suzuki-Miyaura and Sonogashira coupling reactions, which are pivotal for carbon-carbon bond formation in drug discovery and development. These protocols are based on general procedures for halopyrimidines and should be optimized for specific substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

| Parameter | Condition |

| Reactants | This compound (1.0 eq.), Aryl/heteroaryl boronic acid (1.2-1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |

| Base | Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.) |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

| Parameter | Condition |

| Reactants | This compound (1.0 eq.), Terminal alkyne (1.2-1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine (2.0-3.0 eq.) or Diisopropylethylamine (2.0-3.0 eq.) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Applications in Drug Discovery

Pyrimidine scaffolds are integral to a vast array of pharmaceuticals due to their ability to mimic the endogenous pyrimidines in DNA and RNA, allowing them to interact with a wide range of biological targets. While specific patents explicitly mentioning this compound are not prevalent, the functionalization of the pyrimidine core through reactions like the Suzuki and Sonogashira couplings is a cornerstone of modern medicinal chemistry.[4] These reactions enable the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the structurally similar 5-Iodo-2,4-dimethoxypyrimidine, the compound should be handled with care.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the proposed synthesis and key reactions of this compound.

Caption: Proposed synthesis of this compound.

Caption: Generalized Suzuki-Miyaura coupling pathway.

Caption: Generalized Sonogashira coupling pathway.

References

The Iodination of 2-Methoxypyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and synthetic protocols for the iodination of 2-methoxypyrimidine. The introduction of an iodine atom into the pyrimidine ring is a critical transformation in medicinal chemistry, as it provides a versatile handle for further functionalization, enabling the synthesis of a wide array of novel drug candidates. This document outlines the core mechanistic principles, detailed experimental procedures, and quantitative data to facilitate the successful and efficient synthesis of 5-iodo-2-methoxypyrimidine.

Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 2-methoxypyrimidine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating 2-methoxy group. This directing group enhances the nucleophilicity of the C5 position, making it the primary site of iodination.

The reaction mechanism can be delineated into three key steps:

-

Generation of the Electrophile: Molecular iodine (I₂) is a relatively weak electrophile and requires activation to generate a more potent iodinating species, typically an iodonium ion (I⁺) or a polarized iodine complex. This is often achieved using an oxidizing agent or a Lewis acid.

-

Formation of the Sigma Complex: The electron-rich π-system of the 2-methoxypyrimidine ring attacks the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. The positive charge in this intermediate is delocalized across the pyrimidine ring.

-

Deprotonation and Aromatization: A weak base present in the reaction mixture abstracts a proton from the C5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the iodination of 2-methoxypyrimidine.

Caption: General mechanism for the electrophilic iodination of 2-methoxypyrimidine.

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the iodination of 2-methoxypyrimidine, based on protocols adapted from the iodination of similar pyrimidine derivatives.[1]

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 2-Methoxypyrimidine | 1.0 eq | [1] |

| Iodine (I₂) | 1.2 eq | [1] |

| Silver Nitrate (AgNO₃) | 2.0 eq | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 20 - 30 minutes | [1] |

| Solvent | Solvent-free (Mechanical Grinding) | [1] |

| Product Information | ||

| Product | This compound | |

| Expected Yield | 70 - 95% | [1] |

| Appearance | Off-white to pale yellow solid | |

| Molecular Formula | C₅H₅IN₂O | |

| Molecular Weight | 236.01 g/mol |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound via Mechanical Grinding

This protocol is adapted from a green chemistry approach for the iodination of pyrimidine derivatives.[1]

Materials:

-

2-Methoxypyrimidine

-

Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Mortar and Pestle

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Methanol

-

Silica Gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a clean, dry mortar, add 2-methoxypyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

-

Grind the mixture vigorously with a pestle for 20-30 minutes at room temperature. The reaction is often exothermic, and the mixture may become tacky and change color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated aqueous solution of sodium thiosulfate to the mortar to quench any unreacted iodine. The color of the mixture should fade.

-

Transfer the contents of the mortar to a filter funnel and wash the solid residue with methanol.

-

Collect the filtrate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected ¹H NMR spectrum will show two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyrimidine ring, and a singlet in the upfield region corresponding to the methoxy protons. The signal for the H5 proton, present in the starting material, will be absent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The C5 carbon will be significantly shifted due to the attachment of the iodine atom.

2. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory. Key expected vibrational bands include C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.

3. Mass Spectrometry (MS):

-

Analyze the product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to confirm the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (236.01 g/mol ).

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Synthesis of 5-Iodo-2-methoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-iodo-2-methoxypyrimidine, a key building block in the development of novel therapeutics. The strategic introduction of the iodo and methoxy functionalities onto the pyrimidine core allows for diverse downstream derivatization, making this compound a valuable intermediate in medicinal chemistry. This document outlines two principal synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The this compound scaffold is of particular interest due to the orthogonal reactivity of its substituents. The methoxy group at the 2-position influences the electronic properties of the ring, while the iodine atom at the 5-position serves as a versatile handle for introducing further complexity through various cross-coupling reactions. This guide explores the most plausible and documented methods for the synthesis of this important intermediate.

Pathway 1: Synthesis from a Substituted Uracil Precursor

This pathway commences with a readily available substituted uracil, which is then halogenated and subsequently functionalized to yield the target molecule. A key intermediate in this route is a di-chlorinated pyrimidine.

Reaction Scheme

The overall transformation can be visualized as a two-step process starting from 5-iodouracil.

Caption: Synthetic pathway starting from 5-iodouracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-iodopyrimidine from 5-Iodouracil

This procedure is adapted from the general chlorination of uracil derivatives.

-

Materials: 5-Iodouracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Crushed ice, Dichloromethane, Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

-

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq).

-

Slowly add N,N-dimethylaniline (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-iodopyrimidine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Selective Methoxylation and Reduction

The selective introduction of a methoxy group at the C2 position is challenging due to the higher reactivity of the C4 position. However, by carefully controlling the reaction conditions, the desired isomer can be obtained. The subsequent reduction of the C4-chloro group yields the final product.

-

Materials: 2,4-Dichloro-5-iodopyrimidine, Sodium methoxide, Methanol, Palladium on carbon (Pd/C), Hydrogen gas or a hydrogen donor (e.g., ammonium formate), Inert solvent (e.g., THF).

-

Procedure:

-

Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C and slowly add a solution of sodium methoxide (1.0 eq) in methanol.

-

Stir the reaction at low temperature and monitor by TLC to maximize the formation of the 2-methoxy isomer.

-

Upon completion of the first step, the solvent is removed, and the crude product containing a mixture of isomers is carried to the next step.

-

Dissolve the crude chloro-methoxypyrimidine intermediate in a suitable solvent like THF.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) or add a hydrogen donor like ammonium formate and reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate this compound.

-

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass/Volume | Expected Yield (%) |

| Step 1 | ||||

| 5-Iodouracil | 237.98 | 1.0 | (user defined) | - |

| Phosphorus oxychloride | 153.33 | 10.0 | (calculated) | - |

| 2,4-Dichloro-5-iodopyrimidine | 274.87 | - | (calculated) | 80-90 |

| Step 2 | ||||

| 2,4-Dichloro-5-iodopyrimidine | 274.87 | 1.0 | (from Step 1) | - |

| Sodium methoxide | 54.02 | 1.0 | (calculated) | - |

| This compound | 236.01 | - | (calculated) | 40-60 (over two steps) |

Pathway 2: Direct Iodination of 2-Methoxypyrimidine

A more direct approach involves the electrophilic iodination of a commercially available or readily synthesized 2-methoxypyrimidine. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.

Reaction Scheme

Caption: Direct iodination of 2-methoxypyrimidine.

Experimental Protocol

This protocol is based on general procedures for the iodination of electron-rich aromatic and heteroaromatic compounds.

-

Materials: 2-Methoxypyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (or another suitable aprotic solvent), Saturated aqueous sodium thiosulfate, Dichloromethane, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-methoxypyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to remove any unreacted iodine.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

-

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass/Volume | Expected Yield (%) |

| 2-Methoxypyrimidine | 110.12 | 1.0 | (user defined) | - |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | (calculated) | - |

| This compound | 236.01 | - | (calculated) | 70-85 |

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific requirements for purity. The direct iodination of 2-methoxypyrimidine offers a more convergent and potentially higher-yielding approach. In contrast, the multi-step synthesis from a uracil derivative provides an alternative route that may be advantageous if the starting uracil is more readily accessible or cost-effective. Both pathways utilize standard organic chemistry transformations and provide reliable access to this valuable synthetic intermediate. It is recommended that small-scale trial reactions are performed to optimize conditions for the specific laboratory setting.

Spectroscopic Characterization of 5-Iodo-2-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-2-methoxypyrimidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted spectroscopic values. These predictions are based on data from structurally similar compounds, such as 5-iodo-2-methoxypyridine and other substituted pyrimidines, as well as established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 | s | - | H-4, H-6 |

| ~4.0 | s | - | -OCH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~160 | C-4, C-6 |

| ~80 | C-5 |

| ~55 | -OCH₃ |

| Solvent: CDCl₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular Ion) |

| 205 | [M - OCH₃]⁺ |

| 109 | [M - I]⁺ |

| Ionization Mode: Electron Ionization (EI) |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (methyl) |

| ~1600, ~1570 | Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1030 | Strong | C-O-C stretch (symmetric) |

| ~850 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-I stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data. These protocols are based on standard laboratory practices for the analysis of heterocyclic and halogenated organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-400 m/z.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: ATR or KBr pellet.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum should be collected before running the sample.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

chemical structure and IUPAC name of 5-Iodo-2-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological activities of 5-Iodo-2-methoxypyrimidine. It is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives.

Chemical Structure and IUPAC Name

This compound is a substituted pyrimidine with an iodine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring.

IUPAC Name: this compound[1]

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related compound, 5-Iodo-2,4-dimethoxypyrimidine, are presented below for comparison. The pyrimidine scaffold is a fundamental heterocyclic motif in a vast array of biologically active compounds, and the nature of substituents significantly influences properties like solubility and protein-binding affinity.[2]

| Property | This compound | 5-Iodo-2,4-dimethoxypyrimidine |

| Molecular Formula | C5H5IN2O[1] | C6H7IN2O2[3] |

| Molecular Weight | 235.94466 Da[1] | 266.05 g/mol [3] |

| Appearance | Not specified | White to Light yellow powder to crystal[4] |

| Melting Point | Not specified | 71 - 75 °C[5] |

| SMILES | COC1=NC=C(C=N1)I[1] | COC1=NC(=C(I)C=N1)OC |

| InChI | InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3[1] | InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |

| XlogP (predicted) | 1.2[1] | Not specified |

| CAS Number | 13472-61-2 (related) | 52522-99-3[3] |

Biological Activity

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[6] They are known to exhibit anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, anti-malarial, anti-depressant, anti-convulsant, antioxidant, and anti-cancer properties.[6]

While specific biological data for this compound is not extensively documented in the public domain, related 5-substituted pyrimidine nucleosides have shown significant biological effects. For instance, 5-iodo-2'-deoxyuridine has been investigated as a potential radiosensitizer in cancer therapy.[7] Furthermore, certain 5-substituted 4'-thiopyrimidine nucleosides, including a 5-iodo analog, have demonstrated potent activity against orthopoxvirus infections.[8] The presence of an iodine atom at the 5-position can influence the molecule's interaction with biological targets.

Experimental Protocols

General Synthetic Workflow

A potential synthetic pathway for this compound.

Representative Iodination Protocol for a Pyrimidine Ring

This protocol is a generalized procedure for the iodination of an activated pyrimidine ring and would require optimization for the specific synthesis of this compound.

Materials:

-

2-methoxypyrimidine (starting material)

-

Iodine (I₂)

-

An oxidizing agent (e.g., hydrogen peroxide, nitric acid)

-

Solvent (e.g., water, acetic acid)

-

Ice water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2-methoxypyrimidine in a suitable solvent in a reaction flask.

-

Add iodine to the solution in portions while stirring.

-

Slowly add the oxidizing agent to the reaction mixture. The temperature should be monitored and controlled, if necessary.

-

Continue stirring the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the crude product, wash it with cold water, and dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured pathway from initial compound synthesis to preclinical evaluation.

A simplified workflow for a drug discovery program.

This guide serves as a foundational resource for researchers interested in this compound. While specific experimental and biological data for this compound are limited, the information on related pyrimidine derivatives provides a strong basis for future investigation and application in medicinal chemistry and drug development.

References

- 1. PubChemLite - this compound (C5H5IN2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. 5-Iodo-2,4-dimethoxypyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 4. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-Iodo-2-methoxypyrimidine in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules.

5-Iodo-2-methoxypyrimidine is a versatile building block for the synthesis of 5-aryl-2-methoxypyrimidines. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs, particularly as a hinge-binding motif in kinase inhibitors. The introduction of an aryl or heteroaryl group at the 5-position of the 2-methoxypyrimidine core can lead to compounds with potent and selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the development of novel kinase inhibitors is an area of intense research, and the 5-aryl-2-methoxypyrimidine motif represents a promising starting point for the design of new therapeutic agents.

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids, offering a guide for the synthesis of a diverse library of compounds for screening and drug development.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst, base, solvent, and reaction conditions.

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For more challenging couplings, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can improve reaction efficiency and prevent side reactions.

-

Base: An inorganic base is essential for the activation of the boronic acid in the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and an aqueous phase is typically used to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.

-

Reaction Temperature: The reaction temperature is a critical parameter that can affect the reaction rate and the stability of the catalyst and reactants. Temperatures typically range from 60 °C to 100 °C.

-

Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Degassed solvent (e.g., 1,4-dioxane and water)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (0.02 - 0.05 equiv.).

-

Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[1]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Pd(PPh₃)₄

-

K₂CO₃

-

1,4-Dioxane and Water

-

Microwave reaction vial

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note: The data presented is based on typical yields for Suzuki-Miyaura couplings of iodo-heterocycles and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 75-85 |

| 4 | 3-Aminophenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 70-80 |

| 5 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 10 | 80-90 |

| 2 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 14 | 70-85 |

| 3 | Furan-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 75-85 |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-aryl-2-methoxypyrimidine scaffold is of significant interest in drug discovery due to its potential to inhibit protein kinases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-methoxypyrimidine moiety can serve as an effective hinge-binding element. The aryl group at the 5-position can be modified to achieve potency and selectivity for a specific kinase target.

One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels).[2][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[5][6] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-Aryl-2-methoxypyrimidine.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes. Pyrimidine derivatives are key structural motifs in a vast array of pharmaceuticals, and the introduction of an alkynyl group at the 5-position via Sonogashira coupling can significantly modulate their biological activity. This document provides a detailed protocol for the Sonogashira coupling of 5-iodo-2-methoxypyrimidine with terminal alkynes, a crucial transformation for the generation of novel compounds in drug discovery programs. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which often allows for mild reaction conditions and high yields.[1]

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper intermediates.[2][3] The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrimidine complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 5-alkynyl-2-methoxypyrimidine product and regenerate the active Pd(0) catalyst.

Experimental Protocols

Below are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established methodologies for similar substrates and can be adapted for specific alkynes and scales.

Materials and Equipment:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Heptyne, Ethynyltrimethylsilane)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

General Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

-

Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 5-halopyrimidines with various terminal alkynes, providing a reference for expected outcomes with this compound.

| 5-Halopyrimidine Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | DMF | 60 | 3 | 92 |

| 2-Benzyloxy-5-iodopyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | DMF | 60 | 3 | 88 |

| 5-Iodouridine | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | TEA | DMF | RT | 12 | 75 |

| 5-Iodouridine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | TEA | DMF | RT | 12 | 68 |

| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | 65 | 4 | 85 |

Mandatory Visualization

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active palladium catalyst or ligand, or changing the solvent to a more polar aprotic one like DMF. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne to the reaction mixture.

-

Dehalogenation of the Pyrimidine: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

-

Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds serve as valuable building blocks in the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

5-Iodo-2-methoxypyrimidine: A Versatile Fragment in Drug Discovery

Introduction

5-Iodo-2-methoxypyrimidine is a substituted pyrimidine that holds significant potential as a fragment in drug discovery. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the hydrogen bonding patterns of nucleobases. The inclusion of an iodine atom provides a valuable vector for further chemical modification through various coupling reactions, allowing for the exploration of chemical space and the optimization of compound potency and selectivity. The methoxy group can influence the electronic properties of the pyrimidine ring and participate in key interactions with biological targets. While public domain data on the direct use of this compound as a starting fragment is limited, its structural motifs are present in more complex molecules with demonstrated biological activity, such as inhibitors of dihydrofolate reductase (DHFR).

This document provides detailed application notes and protocols based on a case study of pyrimidine derivatives as DHFR inhibitors, illustrating how the this compound fragment could be utilized in a drug discovery campaign.

Application Notes

Fragment-Based Drug Discovery (FBDD) Approach

This compound is an ideal candidate for fragment-based drug discovery (FBDD). Its relatively small size and low complexity adhere to the "Rule of Three," a common guideline for fragment libraries. The fragment can be screened against a biological target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. Once a binding event is confirmed, the iodine atom serves as a handle for synthetic elaboration, enabling chemists to "grow" the fragment into a more potent lead compound by introducing additional functionalities that can interact with the target protein.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR). The iodine at the 5-position can be readily replaced with a variety of substituents using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of different aryl, heteroaryl, or alkyl groups to probe the binding pocket of the target. The 2-methoxy group can also be modified or replaced to fine-tune the compound's properties. For instance, replacement with other alkoxy groups or amines can alter solubility, metabolic stability, and target engagement.

Case Study: Dihydrofolate Reductase (DHFR) Inhibitors

A study on novel DHFR inhibitors against Staphylococcus aureus provides a compelling example of the utility of a related, more complex scaffold: 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.[1][2] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death, making it an attractive target for antimicrobial and anticancer therapies.[3][4]

In this study, a hit compound, AF-353, containing a 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine core, was identified as a potent inhibitor of Mycobacterium tuberculosis DHFR.[2] Subsequent optimization and SAR studies led to the discovery of derivative j9 , which exhibited potent antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA).[2]

Data Presentation

The following table summarizes the in vitro activity of the optimized DHFR inhibitor j9 compared to the initial hit compound h1 (AF-353) and the known antibiotic trimethoprim.

| Compound | Target Organism | Target Enzyme | IC50 (nM)[2] |

| h1 (AF-353) | M. tuberculosis | MtbDHFR | - |

| j9 | S. aureus | SaDHFR | 0.97 |

| Trimethoprim | S. aureus | SaDHFR | - |

Experimental Protocols

General Workflow for Synthesis and Evaluation of Pyrimidine-Based Inhibitors

The development of potent inhibitors from a fragment hit typically follows a structured workflow.

Caption: General workflow for fragment-based drug discovery.

Synthesis of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Derivatives (Adapted from[2])

This protocol describes a key step in the synthesis of the DHFR inhibitors, which involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

5-Iodo-2-isopropyl-4-methoxyphenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ammonia (in methanol)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 4-chloro-5-(5-iodo-2-isopropyl-4-methoxyphenoxy)-2-(methylthio)pyrimidine:

-

To a solution of 5-bromo-2,4-dichloropyrimidine in DMF, add 5-iodo-2-isopropyl-4-methoxyphenol and K2CO3.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Step 2: Synthesis of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine:

-

Dissolve the product from Step 1 in a solution of ammonia in methanol in a sealed tube.

-

Heat the reaction mixture to 80 °C for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the final product.

-

Biochemical Assay: DHFR Enzyme Inhibition Assay (Adapted from[2])

This protocol outlines a method to determine the inhibitory activity of a compound against DHFR.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Add assay buffer, NADPH, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the DHFR enzyme to each well to initiate the reaction.

-

Incubate the plate at room temperature for 10 minutes.

-

Add DHF to all wells to start the enzymatic reaction.

-

Monitor the decrease in absorbance at 340 nm for 15 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

Dihydrofolate Reductase (DHFR) and the Folate Pathway

DHFR is a key enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.

Caption: Inhibition of the DHFR pathway by pyrimidine-based inhibitors.

Conclusion

This compound represents a valuable and versatile fragment for drug discovery. Its inherent structural features, particularly the pyrimidine core and the synthetically tractable iodine atom, make it an excellent starting point for the development of potent and selective inhibitors against a range of biological targets. The case study of DHFR inhibitors demonstrates a successful application of a related, more complex pyrimidine scaffold, providing a clear blueprint for how fragments like this compound can be elaborated into clinically relevant drug candidates. Further exploration of this fragment in screening campaigns is warranted to unlock its full potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 5-iodo-2-methoxypyrimidine as a key building block. The pyrimidine scaffold is a privileged core in many kinase inhibitors due to its ability to mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site. The 5-iodo and 2-methoxy substituents on the pyrimidine ring offer versatile handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of diverse libraries of potential kinase inhibitors.

This document details protocols for key synthetic transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It also presents representative quantitative data for kinase inhibitors synthesized from pyrimidine precursors and provides diagrams of relevant signaling pathways to contextualize the therapeutic targets.

Data Presentation: Representative Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrimidine-based compounds against various protein kinases. While specific IC50 values for compounds directly synthesized from this compound are often proprietary, the data presented are indicative of the potency that can be achieved with this scaffold.

Table 1: Representative Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) |

| CDK-Inhibitor-A | CDK2 | 1 | A2780 (4 nM) |

| CDK-Inhibitor-B | CDK5 | 2000 | - |

| CDK-Inhibitor-C | CDK7 | 7.21 | MV4-11 (apoptosis induction) |

| CDK-Inhibitor-D | CDK9 | 3.57 | MV4-11 (inhibition of RNA pol II phosphorylation) |

Table 2: Representative Inhibitory Activity against Aurora Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) |

| AURK-Inhibitor-X | Aurora A | 7.1 | U937 (12.2 nM) |

| AURK-Inhibitor-Y | Aurora A | <200 | NCI-H446 (>80% tumor regression in xenografts) |

| AURK-Inhibitor-Z | Aurora B | - | Induces polyploidy in U937 cells[1] |

Table 3: Representative Inhibitory Activity against Vascular Endothelial Growth Factor Receptor (VEGFR)

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) |

| VEGFR-Inhibitor-1 | VEGFR-2 | 67 | HepG2 (0.22 µM), MCF-7 (0.42 µM) |

| VEGFR-Inhibitor-2 | VEGFR-2 | 530 | HCT-116 (1.14 µM), MCF-7 (9.77 µM) |

| VEGFR-Inhibitor-3 | VEGFR-2 | 60.83 | HCT-116 (9.3 µM), HepG-2 (7.8 µM) |

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxypyrimidines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 5-Alkynyl-2-methoxypyrimidines

This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

-

Solvent (e.g., anhydrous THF or DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methoxypyrimidines

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2 equivalents)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

-

Add the amine and this compound to the tube.

-

Add the anhydrous solvent.